3-[2-(Naphthalen-1-yl)ethenyl]thiophene
Description
3-[2-(Naphthalen-1-yl)ethenyl]thiophene is a conjugated organic compound featuring a thiophene core linked to a naphthalene moiety via an ethenyl bridge. This structural motif enhances π-electron delocalization, making it valuable in materials science, particularly for optoelectronic applications such as organic semiconductors and light-emitting diodes (OLEDs) . The naphthalene group increases steric bulk and extends conjugation, which can influence charge transport properties and thermal stability compared to simpler aryl-substituted thiophenes.
Properties
CAS No. |
88703-02-0 |
|---|---|
Molecular Formula |
C16H12S |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
3-(2-naphthalen-1-ylethenyl)thiophene |
InChI |
InChI=1S/C16H12S/c1-2-7-16-14(4-1)5-3-6-15(16)9-8-13-10-11-17-12-13/h1-12H |
InChI Key |
VFMGAGZILFXNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Naphthalen-1-yl)ethenyl]thiophene can be achieved through several methods, with one common approach being the Suzuki cross-coupling reaction. This method involves the reaction of a thiophene-based diboronic ester with a naphthalene-containing dibromo compound. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Naphthalen-1-yl)ethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, with reagents such as bromine or chlorine, leading to halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-[2-(Naphthalen-1-yl)ethenyl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 3-[2-(Naphthalen-1-yl)ethenyl]thiophene involves its interaction with various molecular targets. In biological systems, the compound may interact with enzymes and receptors, modulating their activity. The presence of the naphthalene moiety allows for π-π interactions with aromatic amino acids in proteins, while the thiophene ring can engage in sulfur-based interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The electronic and steric properties of thiophene derivatives are highly dependent on substituent identity and positioning. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Properties
Key Observations:
- Naphthalene vs. Phenyl Substitution : The naphthalene group in this compound extends conjugation compared to phenyl analogs, red-shifting absorption/emission spectra and improving charge mobility .
- Electron-Donating Groups : Methoxy substitution (e.g., 3-[2-(4-methoxyphenyl)ethenyl]thiophene) increases solubility in polar solvents but may reduce thermal stability due to steric effects .
- Steric Bulk : Naphthalene derivatives exhibit higher melting points and crystallinity compared to phenyl analogs, as seen in X-ray diffraction studies of meso-fused carbaporphyrins incorporating 2-(naphthalen-1-yl)thiophene .
Electronic and Optical Properties
Extended conjugation in naphthalene derivatives enhances optoelectronic performance:
Table 3: Electronic Properties
Key Findings :
- Reduced Bandgap : Naphthalene substitution lowers the HOMO-LUMO gap by ~0.5 eV compared to phenyl analogs, facilitating electron injection in OLEDs .
- Charge Transport: Thieno[3,2-b]thiophene derivatives exhibit superior mobility due to planar fused-ring systems, outperforming ethenyl-linked analogs .
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